Cas no 1795435-05-0 (3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)
![3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea structure](https://ja.kuujia.com/scimg/cas/1795435-05-0x500.png)
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(3-methylphenyl)urea
- 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea
-
- インチ: 1S/C19H24N2O3/c1-14-6-8-16(9-7-14)18(24-11-10-22)13-20-19(23)21-17-5-3-4-15(2)12-17/h3-9,12,18,22H,10-11,13H2,1-2H3,(H2,20,21,23)
- InChIKey: ZXYNKCRSRZHEGB-UHFFFAOYSA-N
- ほほえんだ: N(CC(OCCO)C1=CC=C(C)C=C1)C(NC1=CC=CC(C)=C1)=O
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6203-1938-5mg |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-5μmol |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-20mg |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-2mg |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-25mg |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-2μmol |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-20μmol |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-4mg |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-40mg |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6203-1938-50mg |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea |
1795435-05-0 | 50mg |
$160.0 | 2023-09-09 |
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea 関連文献
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)ureaに関する追加情報
Professional Introduction to Compound with CAS No. 1795435-05-0 and Product Name: 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea
Compound with the CAS number 1795435-05-0 and the product name 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including hydroxyl, urea, and aromatic rings, which contribute to its diverse chemical properties and biological activities.
The 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea molecule exhibits a complex arrangement of atoms that facilitates various interactions with biological targets. The presence of the hydroxyl group at the 2-position of the ethoxy side chain enhances its solubility in polar solvents, making it more amenable for formulation into pharmaceutical preparations. Additionally, the urea moiety serves as a critical pharmacophore, often involved in hydrogen bonding interactions with biomolecules, which is essential for modulating biological activity.
Recent research has highlighted the importance of 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea in the development of novel therapeutic agents. Studies have demonstrated its potential in inhibiting specific enzymatic pathways associated with inflammatory responses and metabolic disorders. The 4-methylphenyl and 3-methylphenyl substituents contribute to the compound's binding affinity by enhancing hydrophobic interactions with target proteins. This structural design allows for fine-tuning of pharmacokinetic properties, including bioavailability and metabolic stability.
In vitro experiments have revealed promising results regarding the compound's efficacy in modulating key signaling pathways relevant to diseases such as cancer and neurodegenerative disorders. The hydroxylethoxy side chain further enhances its ability to interact with cellular receptors, suggesting a broad spectrum of potential therapeutic applications. Researchers have noted that the compound's dual functionality—combining both urea and hydroxyl-based interactions—provides a versatile platform for designing next-generation drugs.
The synthesis of 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance production scalability but also improve cost-effectiveness for industrial applications.
From a regulatory perspective, the compound has undergone rigorous testing to assess its safety profile and pharmacological activity. Preclinical studies have evaluated its toxicity, pharmacokinetics, and potential side effects, providing valuable data for further clinical development. The results from these studies indicate that 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea exhibits favorable safety margins at therapeutic doses, making it a promising candidate for human trials.
The integration of computational chemistry techniques has further accelerated the discovery process for this compound. Molecular modeling studies have been instrumental in predicting binding affinities and optimizing lead structures before experimental synthesis. These computational approaches not only save time but also reduce experimental costs by identifying optimal analogs with enhanced biological activity.
The role of CAS No. 1795435-05-0 in identifying this compound underscores the importance of standardized nomenclature in chemical research. Accurate CAS numbers ensure unambiguous identification of chemical substances, facilitating seamless communication among researchers worldwide. This standardized approach is crucial for tracking research progress, patent filings, and regulatory approvals.
Future directions in research may explore derivatization strategies to enhance the pharmacological profile of 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea. By modifying substituent groups or introducing new functional moieties, scientists aim to develop more potent and selective drug candidates. Additionally, exploring novel delivery systems could improve therapeutic efficacy while minimizing side effects.
The broader implications of this research extend beyond individual compounds to advancements in drug design principles. The structural features of 3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea offer insights into how molecular architecture influences biological activity, guiding future discoveries in medicinal chemistry. As research continues to evolve, compounds like this will play a pivotal role in addressing unmet medical needs across various therapeutic areas.
1795435-05-0 (3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea) 関連製品
- 403834-57-1(methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)
- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)
- 1551315-76-4({2,5,8-trioxaspiro3.4octan-6-yl}methanamine)
- 1248011-74-6(methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate)
- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)
- 1261886-03-6(3-Hydroxy-5-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 1052634-81-7(2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)
- 1394964-61-4(methyl 2-fluoro-3-isopropoxy-benzoate)
- 1249952-04-2(3-bromo-2-(pyrrolidin-3-yloxy)pyridine)
- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)




